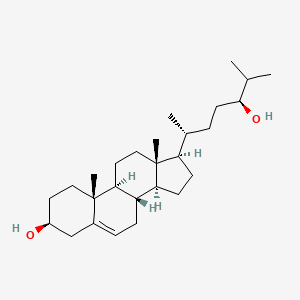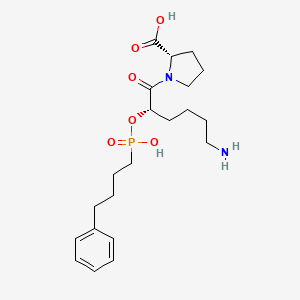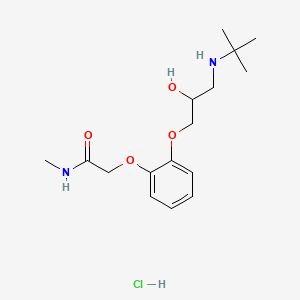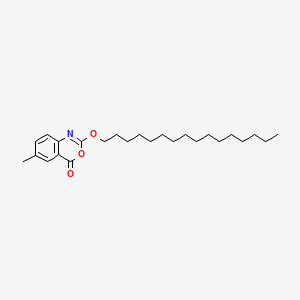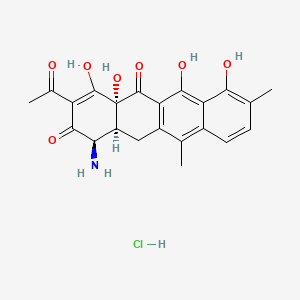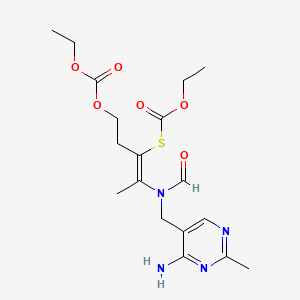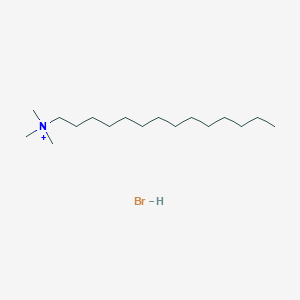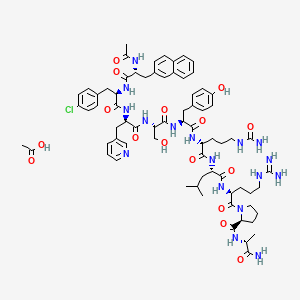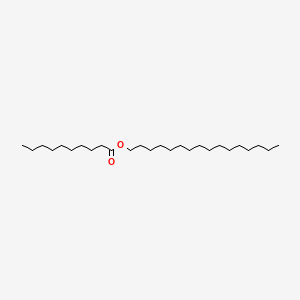![molecular formula C16H24N4O4 B1668485 2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid CAS No. 96611-32-4](/img/structure/B1668485.png)
2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CGP 22979 is a renal selective vasodilator prodrug.
Wissenschaftliche Forschungsanwendungen
Glycopeptide and Glycoprotein Studies
The compound has been used in the study of glycopeptides and glycoproteins, particularly in the context of hydrazinolysis-N-reacetylation procedures. Bendiak and Cumming (1985) investigated its role in the production of beta-acetohydrazide derivatives and subsequent conversion to 2-acetamido-2-deoxy-D-glucose under acidic conditions, revealing its utility in the modification and analysis of glycopeptides and glycoproteins (Bendiak & Cumming, 1985).
Synthesis of Hydrazinyl Pseudo-Peptides
Fathi et al. (2014) demonstrated the use of this compound in the synthesis of hydrazinyl pseudo-peptides, highlighting its potential in creating compounds with high hydrogen-bonding potential and multiple amide bonds (Fathi et al., 2014).
Development of Novel Acetamides
Karpina et al. (2019) used the compound in the synthesis of new acetamides, contributing to the development of diverse functionalized triazolopyridine derivatives. Their work emphasizes the compound's role in expanding the range of synthetic methodologies for functionalized heterocyclic compounds (Karpina et al., 2019).
Oxidation Reactions
Mercadante et al. (2013) reported the synthesis of acetamido-derivatives using 2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid in oxidative reactions. Their work showcased its utility in creating effective oxidation reagents, useful in various organic synthesis applications (Mercadante et al., 2013).
Eigenschaften
CAS-Nummer |
96611-32-4 |
|---|---|
Produktname |
2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid |
Molekularformel |
C16H24N4O4 |
Molekulargewicht |
336.39 g/mol |
IUPAC-Name |
2-acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H24N4O4/c1-3-4-5-12-6-8-14(17-10-12)19-20-15(22)9-7-13(16(23)24)18-11(2)21/h6,8,10,13H,3-5,7,9H2,1-2H3,(H,17,19)(H,18,21)(H,20,22)(H,23,24) |
InChI-Schlüssel |
ZVMNGAWJFSGAOZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C(C=C1)NNC(=O)CCC(C(=O)O)NC(=O)C |
Kanonische SMILES |
CCCCC1=CN=C(C=C1)NNC(=O)CCC(C(=O)O)NC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CGP 22979; CGP-22979; CGP22979. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




